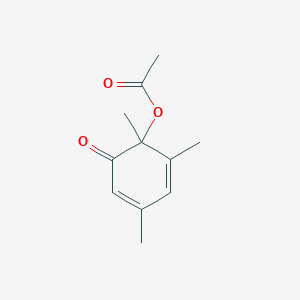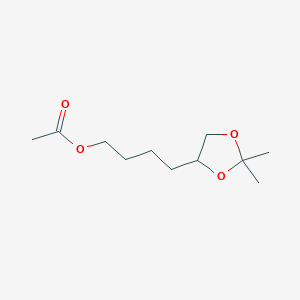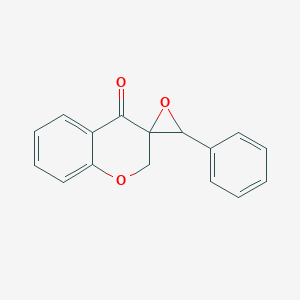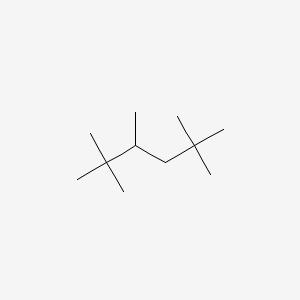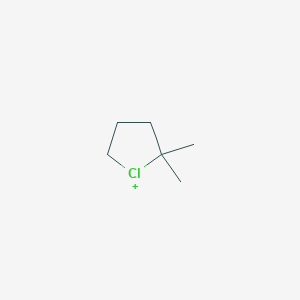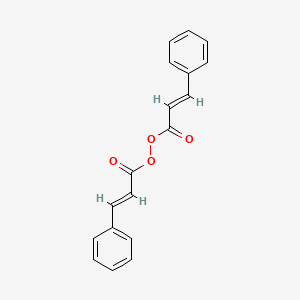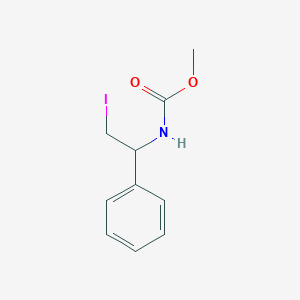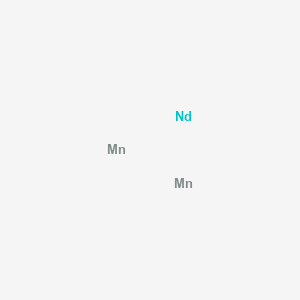
Manganese--neodymium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–neodymium (2/1) is a compound formed by the combination of manganese and neodymium in a 2:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese is a transition metal known for its catalytic, magnetic, and structural properties, while neodymium is a rare earth element renowned for its magnetic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–neodymium (2/1) can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves the reaction of manganese and neodymium oxides at high temperatures. For instance, manganese dioxide and neodymium oxide can be mixed in stoichiometric amounts and heated to temperatures around 1200°C in an inert atmosphere to form the desired compound.
Industrial Production Methods
Industrial production of manganese–neodymium (2/1) typically involves high-temperature solid-state reactions. The raw materials, manganese dioxide and neodymium oxide, are thoroughly mixed and subjected to high temperatures in a controlled environment to ensure the formation of the compound. The process may also involve the use of reducing agents to facilitate the reaction and improve yield.
化学反応の分析
Types of Reactions
Manganese–neodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and neodymium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–neodymium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one of the metal ions with another metal ion in the presence of suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
科学的研究の応用
Manganese–neodymium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.
Industry: Manganese–neodymium (2/1) is used in the production of high-performance magnets, which are essential in various industrial applications, including electric motors and generators.
作用機序
The mechanism by which manganese–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound interacts with molecular targets through its magnetic field, influencing the behavior of nearby molecules. In catalytic applications, manganese–neodymium (2/1) facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates.
類似化合物との比較
Similar Compounds
Manganese–neodymium–tin (Mn-Nd-Sn): This ternary compound has been studied for its magnetic properties and phase relations.
Neodymium compounds: Neodymium forms various compounds, such as neodymium chloride and neodymium sulfate, which exhibit different chemical and physical properties.
Uniqueness
Manganese–neodymium (2/1) is unique due to its specific ratio of manganese to neodymium, which imparts distinct magnetic and catalytic properties
特性
CAS番号 |
12057-89-5 |
|---|---|
分子式 |
Mn2Nd |
分子量 |
254.12 g/mol |
IUPAC名 |
manganese;neodymium |
InChI |
InChI=1S/2Mn.Nd |
InChIキー |
XNZUEMMIXJGPNN-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


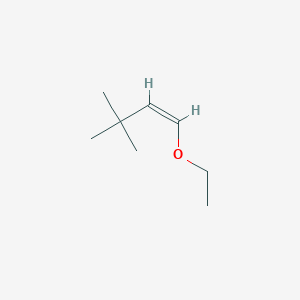
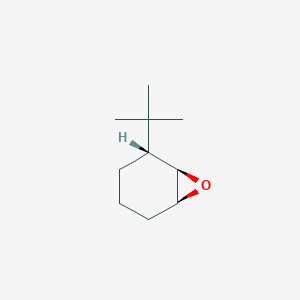

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)


